2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1183359-87-6
VCID: VC2829162
InChI: InChI=1S/C12H7ClN2O5/c13-9-6-8(15(18)19)1-2-10(9)20-11-5-7(12(16)17)3-4-14-11/h1-6H,(H,16,17)
SMILES: C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O
Molecular Formula: C12H7ClN2O5
Molecular Weight: 294.65 g/mol

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

CAS No.: 1183359-87-6

Cat. No.: VC2829162

Molecular Formula: C12H7ClN2O5

Molecular Weight: 294.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid - 1183359-87-6

Specification

CAS No. 1183359-87-6
Molecular Formula C12H7ClN2O5
Molecular Weight 294.65 g/mol
IUPAC Name 2-(2-chloro-4-nitrophenoxy)pyridine-4-carboxylic acid
Standard InChI InChI=1S/C12H7ClN2O5/c13-9-6-8(15(18)19)1-2-10(9)20-11-5-7(12(16)17)3-4-14-11/h1-6H,(H,16,17)
Standard InChI Key FQLGVYBZYPEAHR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=NC=CC(=C2)C(=O)O

Introduction

Structural Characterization

Chemical Identity

2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid consists of a pyridine ring substituted with a carboxylic acid group at position 4 and a phenoxy group at position 2. The phenoxy group itself bears a chloro substituent at position 2 and a nitro substituent at position 4.

Physical and Chemical Properties

The basic physicochemical properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid are presented in Table 1.

Table 1: Physicochemical Properties of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid

PropertyValue
Molecular FormulaC₁₂H₇ClN₂O₅
Molecular Weight294.65 g/mol
AppearanceLikely crystalline solid
SolubilityLikely soluble in polar organic solvents; limited water solubility; increased solubility in basic solutions
AcidityExpected pKa approximately 3-4 due to the carboxylic acid functional group
Hydrogen BondingMultiple hydrogen bond acceptors and one donor
Melting PointNot directly determined in available literature

The carboxylic acid group would be expected to participate in hydrogen bonding interactions similar to those observed in related compounds such as 2-chloro-4-nitrobenzoic acid, which forms a co-crystal with nicotinamide via a carboxylic acid-pyridine hydrogen bond .

Synthetic Methodologies

Nucleophilic Aromatic Substitution

A potential synthetic pathway would involve the reaction of 2-fluoropyridine-4-carboxylic acid (or its ester derivative) with 2-chloro-4-nitrophenol under basic conditions. The base would deprotonate the phenol to form the corresponding phenoxide, which would then undergo nucleophilic aromatic substitution with the fluoropyridine.

This approach is analogous to synthetic methods used for other aryl ether compounds and would take advantage of the electron-withdrawing effects of the pyridine nitrogen to facilitate the nucleophilic attack.

Modified Ullmann Ether Synthesis

Another potential approach would utilize a copper-catalyzed Ullmann-type ether synthesis, reacting 2-chloro-4-nitrophenol with 2-halopyridine-4-carboxylic acid in the presence of a copper catalyst and base.

Table 2: Potential Reaction Conditions for Modified Ullmann Ether Synthesis

ParameterCondition
CatalystCu(I) iodide or Cu(I) oxide
BaseK₂CO₃ or Cs₂CO₃
SolventDMF or DMSO
Temperature100-140°C
Reaction Time12-48 hours
Additives1,10-Phenanthroline or L-proline

Adaptation from Related Synthetic Methods

The method described for 6-chloro-3-pyridinecarboxylic acid production in patent CN1803772A could potentially be adapted by introducing appropriate modifications to incorporate the phenoxy group. This method involves the reaction of 2-chloro-5-nitrapyrin with mineral acid followed by reaction with water.

Spectroscopic Characterization

Predicted Spectroscopic Features

Based on its structural features, 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid would be expected to exhibit characteristic spectroscopic patterns.

Table 3: Predicted Spectroscopic Features

Spectroscopic MethodExpected Features
IR SpectroscopyStrong C=O stretching (1700-1725 cm⁻¹); O-H stretching (2500-3300 cm⁻¹, broad); NO₂ symmetric and asymmetric stretches (1300-1550 cm⁻¹); C-O-C stretching (1200-1250 cm⁻¹)
¹H NMRCarboxylic acid proton (10-13 ppm); aromatic protons from both rings (7-9 ppm) with characteristic coupling patterns
¹³C NMRCarboxylic carbon signal (~165-170 ppm); aromatic carbons (110-160 ppm); C-O-C carbons (150-160 ppm)
Mass SpectrometryMolecular ion peak at m/z 294/296 (M/M+2 isotope pattern due to chlorine)

Structural Comparisons with Related Compounds

Comparison with 2-Chloro-3-nitro-5-pyridinecarboxylic acid

Table 4: Comparison with 2-Chloro-3-nitro-5-pyridinecarboxylic acid

Feature2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid2-Chloro-3-nitro-5-pyridinecarboxylic acid
Molecular FormulaC₁₂H₇ClN₂O₅C₆H₃ClN₂O₄
Molecular Weight294.65 g/mol202.55 g/mol
Structural FeaturesPhenoxy linkage between two ringsSingle pyridine ring
FlexibilityGreater conformational flexibility due to phenoxy linkageLess conformational flexibility
Electronic PropertiesElectron density distributed across two aromatic systemsElectron density confined to single ring

Comparison with 2-Chloro-4-nitrobenzoic acid

2-Chloro-4-nitrobenzoic acid, mentioned in search result , shares the 2-chloro-4-nitro substitution pattern on an aromatic ring with a carboxylic acid group. The co-crystallization behavior of this compound with nicotinamide could provide insights into potential supramolecular behavior of 2-(2-Chloro-4-nitrophenoxy)pyridine-4-carboxylic acid.

Research Challenges and Future Directions

Synthetic Optimization

Development of efficient and scalable synthetic routes represents a significant challenge. Future research should focus on:

  • Optimizing reaction conditions for the proposed synthetic routes.

  • Exploring alternative synthetic pathways with potentially higher yields and fewer steps.

  • Developing green chemistry approaches to minimize environmental impact.

Comprehensive Characterization

Complete physicochemical characterization would be essential for understanding the properties and potential applications of this compound:

  • Single crystal X-ray diffraction studies to determine precise three-dimensional structure.

  • Detailed spectroscopic analysis using multiple techniques (IR, NMR, MS).

  • Thermal analysis to determine melting point, thermal stability, and phase transitions.

Application-Focused Research

Future studies should investigate:

  • Biological activity screening against various targets.

  • Co-crystal formation with pharmaceutically acceptable co-formers.

  • Structure-activity relationship studies through systematic modification of functional groups.

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